(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one
CAS No.: 154747-82-7
Cat. No.: VC21172350
Molecular Formula: C6H10ClNO
Molecular Weight: 147.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154747-82-7 |
|---|---|
| Molecular Formula | C6H10ClNO |
| Molecular Weight | 147.6 g/mol |
| IUPAC Name | (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C6H10ClNO/c1-5-2-3-6(9)8(5)4-7/h5H,2-4H2,1H3/t5-/m1/s1 |
| Standard InChI Key | YXSPRXDRLVSOEZ-RXMQYKEDSA-N |
| Isomeric SMILES | C[C@@H]1CCC(=O)N1CCl |
| SMILES | CC1CCC(=O)N1CCl |
| Canonical SMILES | CC1CCC(=O)N1CCl |
Introduction
(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one is a chiral compound belonging to the pyrrolidinone family, characterized by a five-membered lactam ring structure. The presence of a chloromethyl group at the first position and a methyl group at the fifth position contributes to its unique chemical properties and reactivity. This compound is significant in medicinal chemistry due to its potential applications in drug synthesis and development.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one.
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Method 1: Alkylation of an amine precursor followed by cyclization to form the lactam structure.
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Method 2: Reaction of pyrrolidinone derivatives with chloromethylating agents such as chloromethyl methyl ether or formaldehyde in the presence of a base.
These methods allow for the control of stereochemistry, ensuring that the desired chiral form is obtained.
Reactivity and Applications
The reactivity of (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one is influenced by its electronic structure and steric factors due to its chiral nature. This allows for selective reactions leading to various derivatives useful in medicinal chemistry.
Potential Applications:
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Pharmaceutical Development: It serves as an intermediate in synthesizing biologically active compounds, particularly those targeting specific enzymes or receptors.
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Antibacterial Activity: Compounds derived from this structure have shown promising antibacterial properties against resistant strains, making them candidates for further research in antibiotic development .
Research Findings
Recent studies have highlighted the importance of (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one in various biological evaluations:
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